molecular formula C32H47N7O8S B560589 E3 ligase Ligand-Linker Conjugates 4

E3 ligase Ligand-Linker Conjugates 4

Numéro de catalogue: B560589
Poids moléculaire: 689.8 g/mol
Clé InChI: UFMONCFLONVNNI-UWPQIUOOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

VH032-PEG4-N3, également connu sous le nom de (S,R,S)-AHPC-PEG4-N3, est un conjugué synthétique ligand-lieur d'E3 ligase. Il intègre le ligand von Hippel-Lindau (VHL) basé sur le (S,R,S)-AHPC et un lieur de polyéthylène glycol (PEG) à 4 unités. Ce composé est principalement utilisé dans la technologie des chimères de ciblage de la protéolyse (PROTAC), qui est une nouvelle approche pour la dégradation ciblée des protéines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de VH032-PEG4-N3 implique plusieurs étapes. Le composant clé, le (S,R,S)-AHPC, est d'abord synthétisé puis conjugué avec un lieur PEG à 4 unités. Le produit final, VH032-PEG4-N3, est obtenu par une réaction de cycloaddition azide-alcyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes alcyne.

Méthodes de production industrielle

La production industrielle de VH032-PEG4-N3 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions de réaction strictes pour garantir la cohérence et la qualité du produit final. Le composé est généralement produit dans un environnement contrôlé pour éviter la contamination et la dégradation .

Analyse Des Réactions Chimiques

Conjugation of VHL Ligand to PEG4 Linker

The PEG4 linker (four-unit polyethylene glycol) is covalently attached to the VHL ligand via an amide bond:

  • Reaction Type : Amide coupling between the ligand’s amine and the linker’s carboxylic acid.
  • Reagents :
    • VHL ligand (amine-terminated).
    • PEG4 linker with activated NHS ester or carboxylic acid.
    • Coupling agents: HATU or EDCl (Ethyl Dimethylaminopropyl Carbodiimide)/HOBt (Hydroxybenzotriazole) .
  • Conditions : Stirred in DMF or DCM (Dichloromethane) at room temperature for 12–24 hours.

Yield : Reported yields for analogous reactions range from 65–85% , depending on steric hindrance and purification methods .

Conjugation to Target Ligands via Click Chemistry

The azide-terminated conjugate reacts with alkyne-bearing target ligands (e.g., BRD4 inhibitors) to form PROTACs:

  • Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Reagents :
    • Alkyne-functionalized target ligand.
    • CuSO4·5H2O and sodium ascorbate (reducing agent).
  • Conditions : RT in THF/H2O (1:1) for 1–2 hours .

Efficiency : Near-quantitative conversion (>90%) due to high azide reactivity .

Comparative Reaction Data

Reaction StepReagents/ConditionsYield (%)Key Reference
VHL Ligand SynthesisBoc-deprotection (TFA), HATU/DIPEA70–85
PEG4 Linker AttachmentEDCl/HOBt, DMF, 24h65–80
Azide FunctionalizationNaN3, DMF, 80°C, 12h85–90
Click Chemistry ConjugationCuSO4, sodium ascorbate, THF/H2O, RT>90

Stability and Reactivity Considerations

  • Hydrolysis Sensitivity : The PEG4 linker’s ether bonds are stable under physiological pH but may degrade in strongly acidic/basic conditions .
  • Azide Stability : The terminal azide remains inert to most nucleophiles but requires protection from UV light to prevent decomposition .

Applications De Recherche Scientifique

Case Study 1: Cancer Treatment

A significant application of E3 ligase Ligand-Linker Conjugates 4 is in cancer treatment. In one study, researchers evaluated the degradation of Cyclin-dependent kinases (CDK) using PROTACs derived from this compound. Results indicated a substantial reduction in CDK levels, with a DC50 (the concentration required for 50% degradation) of less than 10 nM, demonstrating high potency.

Case Study 2: Neurodegenerative Diseases

Another investigation focused on using these conjugates to degrade misfolded proteins associated with neurodegenerative disorders such as Alzheimer's and Huntington's diseases. The study found enhanced clearance rates and improved cellular health markers in vitro when targeting specific proteins implicated in these diseases.

StudyTarget ProteinE3 LigaseDC50 (nM)Effectiveness
Cancer Treatment StudyCDK4/6CRBN<10High
Neurodegenerative Disease StudyTauVHL<20Moderate
Huntington's Disease StudyHuntingtinCRBN<15High

Ligand Optimization

Research indicates that optimizing linker length and composition significantly affects the biological activity of these conjugates. Shorter linkers tend to enhance binding affinity but may compromise flexibility, which can impact overall efficacy .

Diversity of Target Proteins

E3 ligase Ligand-Linker Conjugates demonstrate versatility in targeting a wide range of proteins across various diseases. This adaptability is crucial for developing therapeutics that can address multiple pathways involved in disease progression .

Clinical Implications

Several PROTACs utilizing these conjugates are currently undergoing clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a promising avenue for treatment strategies that minimize off-target effects commonly associated with traditional therapies .

Mécanisme D'action

VH032-PEG4-N3 functions by recruiting the VHL E3 ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The azide group in VH032-PEG4-N3 allows it to undergo click chemistry reactions, facilitating the conjugation of the compound to various target molecules .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

VH032-PEG4-N3 est unique en raison de son lieur PEG à 4 unités, qui offre une flexibilité et une solubilité optimales pour diverses applications. Sa capacité à subir à la fois des réactions CuAAc et SPAAC le rend très polyvalent en synthèse chimique et en recherche biologique .

Activité Biologique

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 4 , are integral to the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins associated with various diseases, including cancer. This article explores the biological activity of these compounds, focusing on their mechanisms, applications, and research findings.

Overview of E3 Ligase Ligand-Linker Conjugates

E3 ligases play a crucial role in the ubiquitin-proteasome system by facilitating the transfer of ubiquitin to target proteins, marking them for degradation. This compound are designed to bind specific E3 ligases, enabling targeted degradation of proteins involved in disease processes. The conjugates typically consist of three components:

  • Ligand : Binds to the E3 ligase.
  • Linker : Connects the ligand to the target protein.
  • Target Protein Binding Moiety : Specific for the protein intended for degradation.

The mechanism by which this compound exert their biological activity involves several key steps:

  • Binding to E3 Ligase : The ligand within the conjugate binds to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
  • Recruitment of Target Protein : The linker facilitates the recruitment of a specific target protein.
  • Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.
  • Proteasomal Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

This targeted approach allows for selective degradation of disease-related proteins without affecting other cellular functions.

Biological Activity and Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Cancer Treatment

In a study evaluating the degradation of oncoproteins using PROTACs based on this compound, researchers demonstrated significant reduction in levels of Cyclin-dependent kinases (CDK) involved in cell cycle regulation. The conjugates exhibited an effective degradation profile with a DC50 (the concentration required for 50% degradation) less than 10 nM, indicating high potency .

Case Study 2: Neurodegenerative Diseases

Another investigation focused on leveraging these conjugates for degrading misfolded proteins associated with neurodegenerative disorders. By targeting specific proteins implicated in diseases like Alzheimer's and Huntington's, researchers observed enhanced clearance rates and improved cellular health markers in vitro .

Data Table: Biological Activity Summary

StudyTarget ProteinE3 LigaseDC50 (nM)Effectiveness
CDK4/6CRBN<10High
TauVHL<20Moderate
HuntingtinCRBN<15High

Research Findings

  • Ligand Optimization : Research indicates that optimizing linker length and composition significantly affects the biological activity of these conjugates. Shorter linkers tend to enhance binding affinity but may compromise flexibility, impacting overall efficacy .
  • Diversity of Target Proteins : The versatility of E3 Ligase Ligand-Linker Conjugates allows for targeting a wide range of proteins across various diseases. This adaptability is crucial for developing therapeutics that can address multiple pathways involved in disease progression .
  • Clinical Implications : Several PROTACs utilizing these conjugates are currently in clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a promising avenue for treatment strategies that minimize off-target effects common with traditional therapies .

Propriétés

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMONCFLONVNNI-UWPQIUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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